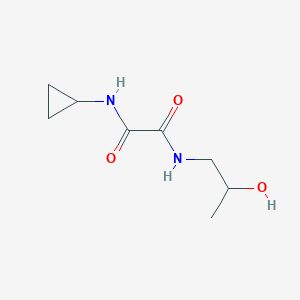![molecular formula C24H25NO3S B2650816 ethyl 2-(2-(naphthalen-1-yl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 397290-65-2](/img/structure/B2650816.png)
ethyl 2-(2-(naphthalen-1-yl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule that contains several functional groups and structural motifs. It includes a naphthalene moiety, an acetamido group, a tetrahydrocyclohepta[b]thiophene ring, and an ethyl carboxylate ester .
Synthesis Analysis
While the exact synthesis of this compound isn’t available, it’s likely that it involves several steps, each introducing a different part of the molecule. For instance, the naphthalen-1-yl group could be introduced via a nucleophilic substitution reaction, the acetamido group via an acylation reaction, and the ethyl carboxylate via an esterification reaction .Molecular Structure Analysis
The molecule contains a total of 40 atoms; 19 Hydrogen atoms, 17 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms . It also contains a total of 41 bonds; 22 non-H bonds, 13 multiple bonds, 6 rotatable bonds, 2 double bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 ester .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. Unfortunately, without more specific information, it’s difficult to provide an accurate analysis .Scientific Research Applications
Synthesis and Pharmacological Activity
Compounds with structural elements similar to the specified chemical have been synthesized and studied for their pharmacological activities. For example, derivatives of naphthalene and thiophene have been synthesized and evaluated for activities such as reversing keratinization processes and inhibiting the induction of ornithine decarboxylase, indicating potential applications in dermatology and cancer research (Dawson et al., 1983).
Fluorescent Labelling and Detection
Compounds containing naphthalene units have been utilized as highly reactive agents for ultraviolet and fluorescent labeling. This application is significant in the analytical detection of carboxylic acids in complex biological matrices, suggesting the compound's potential use in bioanalytical chemistry for the study of metabolic pathways and disease markers (Yasaka et al., 1990).
Anticancer Activity
Research on thiophene-incorporated compounds has highlighted their potential in the development of new therapeutic agents. Certain synthesized heterocycles have demonstrated potent anticancer activity against specific human cancer cell lines, suggesting the role of structurally related compounds in drug discovery and oncology (Abdel-Motaal et al., 2020).
Chemical Sensors
Related naphthalene and thiophene derivatives have been synthesized for use as chemosensors for transition metal ions. These compounds exhibit selectivity towards ions like Cu2+, indicating potential applications in environmental monitoring and the detection of metal ions in various samples (Gosavi-Mirkute et al., 2017).
Properties
IUPAC Name |
ethyl 2-[(2-naphthalen-1-ylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO3S/c1-2-28-24(27)22-19-13-4-3-5-14-20(19)29-23(22)25-21(26)15-17-11-8-10-16-9-6-7-12-18(16)17/h6-12H,2-5,13-15H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHFYNITYMULNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxyethyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2650736.png)


![1-(3-chlorophenyl)-8-fluoro-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2650740.png)
![Ethyl 2-[5-[bis[(2-chlorophenyl)methyl]amino]tetrazol-2-yl]acetate](/img/structure/B2650744.png)
![7-chloro-N-cyclopropyl-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2650746.png)
![6-(4-Methoxyphenyl)sulfonyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2650748.png)
![6,10-Dioxaspiro[4.5]decan-8-amine](/img/structure/B2650749.png)
![2-[(3,4-Dichlorobenzoyl)amino]-3-phenylpropyl 3-chlorobenzenecarboxylate](/img/structure/B2650750.png)




